![molecular formula C8H11N3O3S B11748351 5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11748351.png)
5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
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Overview
Description
5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound with the molecular formula C8H11N3O3S. It is known for its unique structure, which includes a thiazolidinone ring substituted with dimethylamino and nitromethylidene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one typically involves the reaction of thiazolidinone derivatives with dimethylformamide dimethyl acetal (DMF-DMA) and nitromethane. The reaction is carried out under controlled conditions, often involving heating and the use of a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitromethylidene group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of microbial growth or interference with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-[(Dimethylamino)methylidene]-3-phenyl-1,3-thiazolidin-2,4-dione: Similar structure but with a phenyl group instead of a nitromethylidene group.
3-[(Dimethylamino)methylidene]-5-phenylfuran-2(3H)-one: Contains a furan ring instead of a thiazolidinone ring.
Uniqueness
5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is unique due to its combination of dimethylamino and nitromethylidene groups on a thiazolidinone ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C8H11N3O3S |
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Molecular Weight |
229.26 g/mol |
IUPAC Name |
5-(dimethylaminomethylidene)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H11N3O3S/c1-9(2)4-6-8(12)10(3)7(15-6)5-11(13)14/h4-5H,1-3H3 |
InChI Key |
SGMRRGAMFDAEIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C[N+](=O)[O-])SC(=CN(C)C)C1=O |
Origin of Product |
United States |
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